3-Fluoro-N-({N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the benzamide with hydrazine derivatives.
Attachment of the 4-Hydroxy-3,5-Diiodophenyl Group: This is done through a condensation reaction with the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-ethylbenzamide: Similar in structure but lacks the hydrazinecarbonyl and diiodophenyl groups.
4-Hydroxy-3,5-diiodobenzamide: Similar but lacks the fluorine and hydrazinecarbonyl groups.
Uniqueness
3-Fluoro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C16H12FI2N3O3 |
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Molecular Weight |
567.09 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12FI2N3O3/c17-11-3-1-2-10(6-11)16(25)20-8-14(23)22-21-7-9-4-12(18)15(24)13(19)5-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+ |
InChI Key |
BRWHIHAVDGENOD-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
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